molecular formula C11H25O4P B12603408 Phosphoric acid, pentyl dipropyl ester CAS No. 646450-38-6

Phosphoric acid, pentyl dipropyl ester

Cat. No.: B12603408
CAS No.: 646450-38-6
M. Wt: 252.29 g/mol
InChI Key: RCWUXPGHJCTUEG-UHFFFAOYSA-N
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Description

Phosphoric acid, pentyl dipropyl ester is an organic compound belonging to the class of phosphoric acid esters. These esters are formed by the reaction of phosphoric acid with alcohols. Phosphoric acid esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid, pentyl dipropyl ester can be synthesized through the esterification reaction between phosphoric acid and the corresponding alcohols, pentanol and dipropyl alcohol. The reaction typically requires an acid catalyst such as concentrated sulfuric acid to proceed efficiently. The general reaction is as follows:

H3PO4+C5H11OH+2C3H7OH(C5H11O)(C3H7O)2PO4+3H2O\text{H}_3\text{PO}_4 + \text{C}_5\text{H}_{11}\text{OH} + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{(C}_5\text{H}_{11}\text{O)(C}_3\text{H}_7\text{O)}_2\text{PO}_4 + 3 \text{H}_2\text{O} H3​PO4​+C5​H11​OH+2C3​H7​OH→(C5​H11​O)(C3​H7​O)2​PO4​+3H2​O

Industrial Production Methods: In industrial settings, the production of phosphoric acid esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, pentyl dipropyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and the corresponding alcohols.

    Oxidation: Oxidizing agents can convert the ester into phosphoric acid derivatives.

    Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Major Products:

    Hydrolysis: Phosphoric acid, pentanol, and dipropyl alcohol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, pentyl dipropyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its role in biochemical processes involving phosphate esters.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the production of plasticizers, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, pentyl dipropyl ester involves its ability to participate in esterification and hydrolysis reactions. In biological systems, it can act as a phosphate donor or acceptor, influencing various metabolic pathways. The molecular targets and pathways involved include enzymes that catalyze phosphorylation and dephosphorylation reactions.

Comparison with Similar Compounds

  • Phosphoric acid, ethyl dipropyl ester
  • Phosphoric acid, butyl dipropyl ester
  • Phosphoric acid, pentyl diethyl ester

Comparison: Phosphoric acid, pentyl dipropyl ester is unique due to its specific alkyl groups, which influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

646450-38-6

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

pentyl dipropyl phosphate

InChI

InChI=1S/C11H25O4P/c1-4-7-8-11-15-16(12,13-9-5-2)14-10-6-3/h4-11H2,1-3H3

InChI Key

RCWUXPGHJCTUEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(OCCC)OCCC

Origin of Product

United States

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